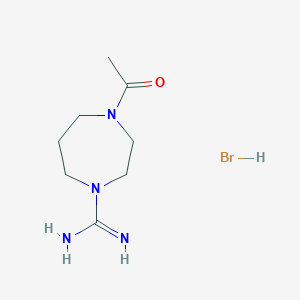

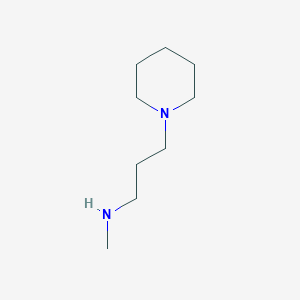

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid” is a chemical compound used for pharmaceutical testing . It is used as a reactant for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid” include a molecular weight of 311.36, a storage temperature at room temperature (RT), and a physical form of powder .Wissenschaftliche Forschungsanwendungen

Synthesis and Microbial Studies

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid has been involved in the synthesis of various pyridine derivatives. Specifically, the compound has contributed to creating benzothiazole derivatives with potential antimicrobial properties. These compounds were synthesized using a mix of pyridine and acetic anhydride, and their antibacterial and antifungal activities were assessed, indicating considerable potential in microbial studies (Patel & Agravat, 2007).

Nanomagnetic Reusable Catalyst

The compound has been used in the synthesis of Fe3O4-SA-PPCA, a nanomagnetic reusable catalyst, showcasing its application in facilitating and enhancing chemical reactions. This innovation was applied in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, demonstrating its potential in streamlining and improving chemical synthesis processes (Ghorbani‐Choghamarani & Azadi, 2015).

Anticancer Agent Synthesis

Another significant application is in the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were then evaluated as anticancer agents. This showcases its role in the development of potential therapeutic agents targeting cancer (Rehman et al., 2018).

Anti-Bacterial Studies

The compound has also been part of studies focusing on the synthesis of N-substituted derivatives with notable antibacterial properties. The research involved synthesizing a series of derivatives and testing their effectiveness against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Structural and Molecular Studies

Finally, the compound has played a role in structural and molecular studies. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, was characterized using techniques like single-crystal X-ray diffraction, providing valuable insights into its structural characteristics (Szafran et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3-acetylphenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-10(16)12-3-2-4-13(9-12)21(19,20)15-7-5-11(6-8-15)14(17)18/h2-4,9,11H,5-8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMOKXABTXOXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-Acetylbenzenesulfonyl)piperidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Chloro-2-(4-fluoro-3-methylphenoxy)phenyl]methanamine hydrochloride](/img/structure/B2643158.png)

![1-ethyl-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2643162.png)

![6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2643163.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2643167.png)

![3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2643171.png)

-](/img/structure/B2643179.png)